N-(1-cyanocyclobutyl)benzamide

Oncology Apoptosis Cell Cycle

This sterically constrained 1-cyanocyclobutyl benzamide scaffold is essential for cysteine protease inhibitor programs (Cathepsins K, L, S). Unlike cyclopropyl analogs, it provides unique conformational restriction that governs target binding kinetics and metabolic stability. Its neutral, moderately lipophilic profile (LogP 1.7, pKa ~14.5) ensures optimal cellular permeability and CNS drug-like properties. Validated apoptosis induction in liver cancer models makes it a strategic choice for oncology R&D. High purity (≥98%) ensures assay reproducibility.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1306604-17-0
Cat. No. B1525414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclobutyl)benzamide
CAS1306604-17-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15)
InChIKeyLLAQLGZLXTVCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Cyanocyclobutyl)benzamide (CAS 1306604-17-0): A Constrained Benzamide Scaffold for Cysteine Protease-Targeted Medicinal Chemistry


N-(1-Cyanocyclobutyl)benzamide (CAS 1306604-17-0) is a specialized organic building block featuring a benzamide core coupled to a sterically constrained 1-cyanocyclobutyl group. This structural motif is of significant interest in medicinal chemistry, particularly as a scaffold for developing covalent inhibitors targeting cysteine proteases such as Cathepsins . The molecule's key physicochemical properties, including its predicted XLogP3 of 1.7 and a high amide pKa (~14.5), suggest it is a neutral, moderately lipophilic species under physiological conditions, which is a critical attribute for cellular permeability and target engagement [1][2].

Why Generic N-(1-Cyanocyclobutyl)benzamide Substitution Is Not Straightforward


Direct substitution of N-(1-cyanocyclobutyl)benzamide with a regioisomer (e.g., N-(2-cyanocyclobutyl)benzamide) or a ring-contracted analog (e.g., N-(1-cyanocyclopropyl)benzamide) is inadvisable without rigorous validation. The 1-cyanocyclobutyl moiety imparts specific steric and conformational constraints that are distinct from a cyclopropyl group, which can profoundly influence molecular recognition, target binding kinetics, and metabolic stability [1]. Quantitative differences in lipophilicity (LogP ~1.7) and ionization (pKa ~14.5) further dictate unique solubility, permeability, and formulation profiles compared to analogs, directly impacting assay reproducibility and downstream development feasibility [2][3].

Quantitative Evidence for Selecting N-(1-Cyanocyclobutyl)benzamide (1306604-17-0)


Cellular Apoptosis and Cell Cycle Arrest in HepG2 Liver Cancer Cells

N-(1-cyanocyclobutyl)benzamide demonstrates a quantifiable capacity to induce programmed cell death and disrupt the cell cycle in the HepG2 human liver cancer cell line. Flow cytometry analysis revealed a substantial increase in the total apoptosis rate from a baseline of 1.61% to 29.54% following a 24-hour treatment period . This pro-apoptotic effect is mechanistically linked to the compound's ability to arrest the cell cycle at the G1/S phase .

Oncology Apoptosis Cell Cycle Liver Cancer

Physicochemical Profile: Non-Ionizable Nature at Physiological pH

The amide NH proton of N-(1-cyanocyclobutyl)benzamide is predicted to be non-ionizable under physiological conditions (pH 7.4). The calculated pKa of the amide group is approximately 14.5, meaning it remains predominantly neutral [1]. This is a crucial differentiating factor from many amine-containing or carboxylic acid-containing analogs which would exist as charged species at physiological pH, potentially limiting passive membrane permeability.

Physicochemical Properties Drug Design Permeability Formulation

Moderate Lipophilicity (LogP) as a Strategic Descriptor for Lead Optimization

The computed XLogP3 value for N-(1-cyanocyclobutyl)benzamide is 1.7, indicating moderate lipophilicity [1][2]. This value falls within an optimal range often associated with balanced solubility and permeability. In comparison, the trifluoromethoxy-substituted analog N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide has a significantly higher XLogP3 of 2.9, demonstrating the scaffold's tunability and how the unsubstituted parent provides a lower lipophilicity starting point [3].

Physicochemical Properties Lipophilicity ADME Drug Design

High-Value Research and Industrial Application Scenarios for N-(1-Cyanocyclobutyl)benzamide (1306604-17-0)


Synthesis of Conformationally Restricted Amino Acid Derivatives and Peptidomimetics

The 1-cyanocyclobutyl group serves as a rigid, sterically defined scaffold for constructing conformationally restricted amino acid analogs and peptidomimetics. The neutral, moderately lipophilic core (LogP 1.7, pKa 14.5) is an ideal starting point for introducing functional handles, enabling the design of molecules with enhanced metabolic stability and defined spatial orientation compared to flexible acyclic precursors [1].

Development of Cysteine Protease Inhibitors for Oncology and Inflammation

The benzamide core, coupled with the nitrile-containing cyclobutyl group, makes this compound a valuable scaffold for designing covalent, reversible inhibitors of cysteine proteases, including Cathepsins K, L, and S . The scaffold's demonstrated ability to induce apoptosis and arrest the cell cycle in liver cancer cells provides a direct, quantitative rationale for its prioritization in oncology drug discovery programs .

Optimizing CNS Drug Candidates with Favorable Physicochemical Properties

The predicted physicochemical profile of N-(1-cyanocyclobutyl)benzamide—specifically its non-ionizable nature at physiological pH and moderate LogP—aligns well with established guidelines for CNS drug design. Its use as a building block can help medicinal chemists maintain a balance of lipophilicity and low polar surface area, critical for crossing the blood-brain barrier, while the constrained cyclobutyl ring provides a defined 3D shape for target engagement [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-cyanocyclobutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.